Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-
Description
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- (CAS: 55648-29-8 and 71550-66-8, depending on isomerism or registry variations) is an organosilane compound with a hybrid structure combining an aromatic amine and a hydrolyzable trimethoxysilyl group. Its molecular formula is C₁₂H₂₁NO₄Si (molecular weight: 271.38 g/mol), featuring a 3-aminophenoxypropyl chain linked to a trimethoxysilyl moiety . Key physicochemical properties include a density of 1.02 g/cm³, boiling point of 158°C, and a refractive index of 1.495 . The compound’s dual functionality—amine reactivity and silane hydrolyzability—makes it valuable in surface modification, polymer crosslinking, and biomedical applications, such as biosensor fabrication .
Properties
IUPAC Name |
3-(3-trimethoxysilylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4Si/c1-14-18(15-2,16-3)9-5-8-17-12-7-4-6-11(13)10-12/h4,6-7,10H,5,8-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGCAGBHBJUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50887924 | |
| Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-66-8 | |
| Record name | 3-[3-(Trimethoxysilyl)propoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-Aminophenoxy)propyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- typically involves the reaction of 3-aminopropyltrimethoxysilane with an appropriate benzenamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
Chemical Properties and Mechanisms of Action
The compound has the molecular formula and a molar mass of approximately 271.38 g/mol. The dual functionality of the compound enables it to act as both a nucleophile due to the amine group and a silane coupling agent through the trimethoxysilyl group. This allows for:
- Covalent Bond Formation : It can form strong covalent bonds with various substrates, enhancing adhesion between organic and inorganic materials.
- Surface Modification : The trimethoxysilyl group reacts with hydroxyl groups on surfaces, allowing for functionalization that can improve biocompatibility and adhesion properties .
Material Science
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- is widely used as a silane coupling agent in the development of advanced composite materials. Its ability to improve the interfacial adhesion between inorganic fillers and organic matrices is crucial for enhancing the mechanical properties of composites.
Biotechnology
In biotechnology, this compound plays a role in surface modification techniques aimed at improving the biocompatibility of medical devices and implants. By introducing reactive amine groups onto surfaces, it facilitates protein adsorption and cell attachment, which are essential for tissue engineering applications.
Drug Delivery Systems
The compound has been explored for use in drug delivery systems. Its ability to enhance the stability and efficacy of therapeutic agents makes it a valuable component in formulations designed for controlled release.
Coatings and Adhesives
In industrial applications, Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- is utilized in the production of coatings, adhesives, and sealants. Its strong bonding capabilities make it suitable for applications requiring durable and weather-resistant materials .
Hybrid Materials in Drug Delivery
A study demonstrated that integrating silane-based compounds like Benzenamine into drug delivery systems improved release profiles while maintaining biocompatibility. The amine groups enabled further chemical modifications to enhance targeting capabilities.
Surface Functionalization for Biocompatibility
Research indicated that modifying surfaces with silane compounds led to increased protein adsorption and cell attachment, essential for biomedical applications. This was attributed to the introduction of reactive amine sites on the surface.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- involves its ability to form covalent bonds with both organic and inorganic materials . The trimethoxysilyl group can hydrolyze in the presence of moisture, forming silanol groups that can further condense to form siloxane bonds. This property allows the compound to act as a bridge between different materials, enhancing their compatibility and adhesion .
Comparison with Similar Compounds
Table 1: Molecular and Functional Comparison
Reactivity and Functionalization
- Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-: The meta-aminophenoxy group enables covalent bonding with carbonyl-containing molecules (e.g., in biosensor fabrication via Schiff base formation), while the trimethoxysilyl group facilitates hydrolysis and adhesion to silica-based surfaces .
- 4-Nitro-N-[3-(trimethoxysilyl)propyl]aniline : The para-nitro group enhances electron-withdrawing properties, making it suitable for reduction reactions to generate aromatic amines for dyestuff intermediates .
Biological Activity
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure, characterized by a benzenamine group linked to a trimethoxysilyl propoxy moiety, allows for diverse applications, including potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H21NO4Si
- Molecular Weight : 271.38 g/mol
- Purity : Typically around 95%
The compound's silane functionality enables it to interact with various substrates, making it valuable in coatings, adhesives, and as a coupling agent in composites.
Research indicates that compounds similar to Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- may exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Silane compounds often display antimicrobial properties. Their efficacy can be attributed to the disruption of microbial cell membranes or interference with metabolic processes.
- Cell Adhesion Promotion : The presence of the trimethoxysilyl group enhances adhesion to surfaces, which is beneficial in biomedical applications such as tissue engineering.
- Cytotoxic Effects : Some studies suggest that silane derivatives may induce cytotoxicity in cancer cells, potentially through apoptosis pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of similar silane compounds:
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that silane-treated surfaces showed a significant reduction in bacterial colonization compared to untreated controls. This suggests potential applications in medical devices and coatings .
- Cellular Interactions : Research published in ACS Publications highlighted how silane compounds can enhance cell adhesion and proliferation on polymeric substrates. This property is crucial for developing biomaterials that promote tissue integration .
- Cytotoxicity Assessment : In vitro studies have indicated that certain benzenamine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a recent investigation found that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-?
Answer:
The synthesis of this compound typically involves silane coupling chemistry. A plausible route is the nucleophilic substitution of 3-aminophenol with 3-(trimethoxysilyl)propyl chloride under alkaline conditions. Alternatively, transesterification reactions (e.g., replacing methoxy groups with phenoxy groups using catalysts like dibutyltin oxide) can be adapted from methods used for structurally similar silanes . Key steps include:
- Purification: Vacuum distillation or column chromatography to isolate the product.
- Characterization: Confirm using H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, trimethoxy signals at δ 3.5–3.8 ppm) and FTIR (Si-O-C stretches at ~1100 cm) .
Advanced: How can researchers address inconsistencies in spectroscopic data when characterizing Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-?
Answer:
Inconsistencies may arise due to hydrolysis of trimethoxysilyl groups or impurities. Mitigation strategies include:
- Cross-validation: Use complementary techniques (e.g., Si NMR to confirm siloxane integrity, LC-MS for purity assessment) .
- Controlled conditions: Perform analyses under anhydrous conditions to prevent hydrolysis artifacts.
- Reference databases: Compare spectral data with NIST Chemistry WebBook entries for analogous silane-amine compounds .
Basic: What analytical techniques are essential for confirming the purity and structure of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-?
Answer:
Critical techniques include:
- Chromatography: HPLC with UV detection (λ ~254 nm for aromatic amines) to assess purity (>95%).
- Spectroscopy:
- Elemental analysis: Verify C, H, N, and Si content within ±0.3% of theoretical values.
Advanced: What strategies can optimize the hydrolysis stability of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- in aqueous experimental conditions?
Answer:
The trimethoxysilyl group is prone to hydrolysis. Stabilization methods include:
- pH control: Maintain neutral or slightly acidic conditions (pH 5–7) to slow silanol formation.
- Co-solvents: Use ethanol/water mixtures to reduce hydrolysis kinetics .
- Protective groups: Temporarily block the amine with tert-butoxycarbonyl (Boc) groups during aqueous steps.
- Real-time monitoring: Track hydrolysis via conductivity measurements or Si NMR .
Basic: What are the primary research applications of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- in materials science?
Answer:
This compound is widely used as a silane coupling agent :
- Surface functionalization: Anchors to metal oxides (e.g., SiO, TiO) via silanol groups, leaving the amine free for further reactions (e.g., polymer grafting) .
- Composite materials: Enhances interfacial adhesion in epoxy-silica or polyurethane-glass composites .
- Hybrid nanomaterials: Facilitates self-assembly of amine-reactive nanoparticles (e.g., Au, FeO) .
Advanced: How does the electronic environment of the aromatic amine influence the reactivity of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- in nucleophilic reactions?
Answer:
The meta-substituted amine exhibits reduced resonance stabilization compared to para isomers, increasing its nucleophilicity. Key considerations:
- Electronic effects: The electron-donating propoxy-silane chain slightly activates the aromatic ring, enhancing reactivity in acylation or alkylation reactions.
- Steric hindrance: The bulky trimethoxysilyl group may limit access to the amine in sterically demanding reactions (e.g., Suzuki coupling).
- Computational modeling: Molecular docking studies (e.g., using AutoDock Vina) can predict reactivity trends by analyzing charge distribution and steric maps .
Advanced: What experimental design considerations are critical for studying the biological activity of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- derivatives?
Answer:
When evaluating derivatives (e.g., acetylcholinesterase inhibitors):
- Bioavailability: Modify the silane group to improve solubility (e.g., replace methoxy with polyethylene glycol chains).
- Toxicity screening: Use in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity before in vivo studies.
- Dose optimization: Conduct dose-response curves (0.1–10 mg/kg) in animal models, referencing piracetam as a positive control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
